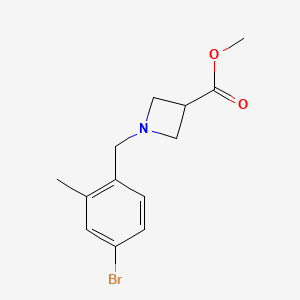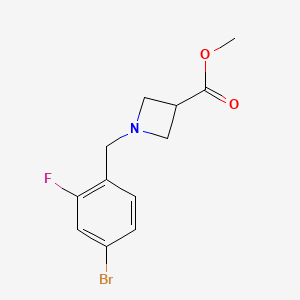
Methyl 1-(3-bromo-5-(trifluoromethoxy)benzyl)azetidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(3-bromo-5-(trifluoromethoxy)benzyl)azetidine-3-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzyl group substituted with bromine and trifluoromethoxy groups, attached to an azetidine ring, which is further esterified with a carboxylate group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3-bromo-5-(trifluoromethoxy)benzyl)azetidine-3-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-(trifluoromethoxy)benzyl chloride and azetidine-3-carboxylic acid.
Formation of Benzyl Azetidine: The benzyl chloride derivative is reacted with azetidine-3-carboxylic acid in the presence of a base like sodium hydride or potassium carbonate to form the benzyl azetidine intermediate.
Esterification: The intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid or a more mild esterification agent, to yield the final product.
Industrial Production Methods: Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like recrystallization, and chromatography to ensure high-quality production.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the azetidine ring and the benzyl group.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, thiols, and amines for substitution reactions.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation.
Reducing Agents: Lithium aluminum hydride, sodium borohydride for reduction.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions for ester hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzyl azetidine derivatives.
Oxidation Products: Oxidized forms of the azetidine ring or benzyl group.
Hydrolysis Products: Azetidine-3-carboxylic acid and methanol.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Materials Science: Potential use in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Methyl 1-(3-bromo-5-(trifluoromethoxy)benzyl)azetidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance binding affinity and metabolic stability, while the azetidine ring can provide rigidity and specific spatial orientation.
相似化合物的比较
Methyl 1-benzylazetidine-3-carboxylate: Lacks the bromine and trifluoromethoxy substituents, resulting in different chemical properties and reactivity.
Methyl 1-(3-chloro-5-(trifluoromethoxy)benzyl)azetidine-3-carboxylate: Similar structure but with chlorine instead of bromine, which can affect its reactivity and biological activity.
Uniqueness:
- The presence of both bromine and trifluoromethoxy groups in Methyl 1-(3-bromo-5-(trifluoromethoxy)benzyl)azetidine-3-carboxylate makes it unique, providing distinct electronic and steric effects that can influence its chemical reactivity and interactions with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for innovation in drug development, materials science, and beyond.
属性
IUPAC Name |
methyl 1-[[3-bromo-5-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrF3NO3/c1-20-12(19)9-6-18(7-9)5-8-2-10(14)4-11(3-8)21-13(15,16)17/h2-4,9H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRPBRUBRNQICL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)CC2=CC(=CC(=C2)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-[(4-bromophenyl)methyl]azetidine-3-carboxylate](/img/structure/B8171840.png)












